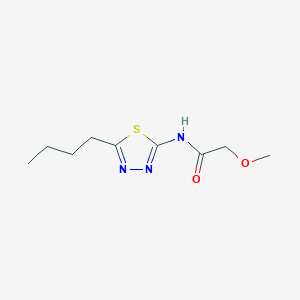
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide, also known as BTA-1, is a chemical compound that has gained considerable attention in recent years due to its potential applications in scientific research. BTA-1 belongs to the class of thiadiazole derivatives, which have been extensively studied for their diverse biological activities.
作用機序
The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating the activity of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. This compound has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in antioxidant defense and cellular stress response.
Biochemical and Physiological Effects
This compound has been shown to have diverse biochemical and physiological effects. It has been found to modulate the expression of various genes involved in cell proliferation, apoptosis, inflammation, and oxidative stress. This compound has also been shown to alter the levels of various signaling molecules, such as cytokines, chemokines, and growth factors. Moreover, this compound has been found to affect the activity of various enzymes, such as matrix metalloproteinases and caspases.
実験室実験の利点と制限
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous solutions. Moreover, this compound has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well understood.
将来の方向性
There are several future directions for the study of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide. One of the potential applications of this compound is in cancer therapy. Further studies are needed to investigate the efficacy of this compound in different types of cancer and to elucidate its mechanism of action. Moreover, this compound has been found to have neuroprotective properties, and it could be a potential candidate for the treatment of neurodegenerative diseases. Further studies are needed to investigate the effects of this compound on neuronal function and to evaluate its potential as a therapeutic agent. Additionally, this compound has been found to have anti-inflammatory properties, and it could be a potential candidate for the treatment of inflammatory diseases. Further studies are needed to investigate the effects of this compound on the immune system and to evaluate its potential as an anti-inflammatory agent.
Conclusion
In conclusion, this compound is a promising chemical compound with potential applications in various scientific research fields. It has been studied for its anticancer, anti-inflammatory, and neuroprotective properties. This compound exerts its biological effects by modulating the activity of various enzymes and signaling pathways. Further studies are needed to investigate the efficacy and safety of this compound in different applications and to elucidate its mechanism of action.
合成法
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide can be synthesized by the reaction of 2-methoxyacetyl chloride with 5-butyl-1,3,4-thiadiazole-2-amine in the presence of triethylamine. The reaction yields this compound as a white solid with a melting point of 118-120°C. The purity of the compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学的研究の応用
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide has been found to have potential applications in various scientific research fields. It has been studied for its anticancer, anti-inflammatory, and neuroprotective properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and cell cycle arrest. It has also been found to reduce inflammation in animal models of arthritis and colitis. Moreover, this compound has been shown to protect neurons from oxidative stress and prevent cognitive impairment in animal models of Alzheimer's disease.
特性
分子式 |
C9H15N3O2S |
|---|---|
分子量 |
229.3 g/mol |
IUPAC名 |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide |
InChI |
InChI=1S/C9H15N3O2S/c1-3-4-5-8-11-12-9(15-8)10-7(13)6-14-2/h3-6H2,1-2H3,(H,10,12,13) |
InChIキー |
LLLVOQXMIDKFEH-UHFFFAOYSA-N |
SMILES |
CCCCC1=NN=C(S1)NC(=O)COC |
正規SMILES |
CCCCC1=NN=C(S1)NC(=O)COC |
溶解性 |
34.4 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{[3-(Methoxycarbonyl)-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B254501.png)
![4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-propylbenzenesulfonamide](/img/structure/B254504.png)
![5,5,8-trimethyl-3,5,5a,6,7,8,9,9a-octahydro-2H-isothiochromeno[3,4-d][1,3]thiazole-2-thione](/img/structure/B254507.png)
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide](/img/structure/B254509.png)
![(3Z)-3-(3-chloro-4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3-ethoxy-4-hydroxyphenyl)-5-(3-methoxypropyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B254510.png)

![Ethyl 2-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B254516.png)

![Isobutyl 2-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B254520.png)
![4-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)-N-[(3-methylthien-2-yl)methyl]cyclohexanecarboxamide](/img/structure/B254522.png)
![2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothien-3-yl)-N-[(3-methylthien-2-yl)methyl]acetamide](/img/structure/B254523.png)

